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Compound of Interest

Compound Name: 2-Tridecylheptadecanal

Cat. No.: B15173055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

saturated branched-chain aldehyde, 2-Tridecylheptadecanal. Due to the limited availability of

experimentally derived spectra for this specific molecule, this document presents predicted

spectroscopic data based on established principles of nuclear magnetic resonance (NMR)

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental

protocols for obtaining such data are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 2-Tridecylheptadecanal.
These values are estimated based on the analysis of similar long-chain aliphatic aldehydes and

computational prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Tridecylheptadecanal in CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.61 Doublet 1H CHO

2.40 Multiplet 1H CH-CHO

1.25 Broad Singlet 48H -(CH₂)₁₂- (x2)

0.88 Triplet 6H -CH₃ (x2)

Table 2: Predicted ¹³C NMR Data for 2-Tridecylheptadecanal in CDCl₃

Chemical Shift (δ) ppm Assignment

205.5 CHO

53.0 CH-CHO

31.9 -(CH₂)₁₂-

29.7 -(CH₂)₁₂-

29.4 -(CH₂)₁₂-

22.7 -(CH₂)₁₂-

14.1 -CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-Tridecylheptadecanal
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Wavenumber (cm⁻¹) Intensity Assignment

2924 Strong C-H Stretch (Aliphatic)

2853 Strong C-H Stretch (Aliphatic)

2720 Medium C-H Stretch (Aldehyde)[1][2][3]

1730 Strong
C=O Stretch (Aldehyde)[1][2]

[4]

1465 Medium C-H Bend (Methylene)

1378 Medium C-H Bend (Methyl)

722 Weak C-H Rock (Methylene)

Mass Spectrometry (MS)
The mass spectrum of 2-Tridecylheptadecanal is expected to show a weak or absent

molecular ion peak due to the lability of the long alkyl chains.[5] The fragmentation pattern will

be dominated by cleavage at the alpha and beta positions relative to the carbonyl group and a

series of losses of CₙH₂ₙ₊₁ fragments.

Table 4: Predicted Key Mass Spectrometry Fragments for 2-Tridecylheptadecanal

m/z Proposed Fragment

450 [M]⁺ (Molecular Ion) - Very weak or absent

449 [M-H]⁺

421 [M-C₂H₅]⁺

267 [M-C₁₃H₂₇]⁺

183 [C₁₃H₂₇]⁺

44 McLafferty Rearrangement Product

Experimental Protocols
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The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 2-Tridecylheptadecanal.

Synthesis of 2-Tridecylheptadecanal
A potential synthetic route to 2-Tridecylheptadecanal involves the oxidation of the

corresponding primary alcohol, 2-tridecylheptadecan-1-ol.

Alcohol Oxidation: 2-Tridecylheptadecan-1-ol is dissolved in a suitable organic solvent such

as dichloromethane.

Oxidizing Agent: A mild oxidizing agent like pyridinium chlorochromate (PCC) is added to the

solution.

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography

(TLC).

Workup: Upon completion, the reaction mixture is filtered through a pad of silica gel to

remove the chromium salts.

Purification: The crude product is purified by column chromatography on silica gel using a

gradient of ethyl acetate in hexanes to yield pure 2-Tridecylheptadecanal.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified 2-Tridecylheptadecanal is dissolved

in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition: Standard parameters are used, including a 30° pulse width, a relaxation

delay of 1 second, and acquisition of 16-32 scans.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used with a 45° pulse width, a

relaxation delay of 2 seconds, and acquisition of 1024-2048 scans.
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Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the

residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat 2-Tridecylheptadecanal is prepared by placing a

drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean KBr/NaCl plates is recorded and

subtracted from the sample spectrum.

Data Analysis: The positions and relative intensities of the absorption bands are determined

and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion

or, more commonly, through a gas chromatograph (GC-MS) for separation from any minor

impurities.

Ionization: Electron ionization (EI) is typically used with a standard electron energy of 70 eV.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a quadrupole or time-of-flight (TOF) mass analyzer.

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Analysis: The molecular ion peak (if present) is identified, and the fragmentation pattern

is analyzed to elucidate the structure of the molecule.

Visualizations
General Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized organic compound.
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General Spectroscopic Analysis Workflow

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of
2-Tridecylheptadecanal

Purification
(e.g., Column Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Analysis and
Structure Confirmation
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Predicted Mass Spec Fragmentation of 2-Tridecylheptadecanal

α-Cleavage β-Cleavage & Rearrangement
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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